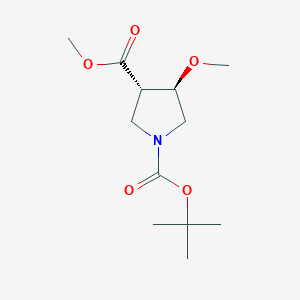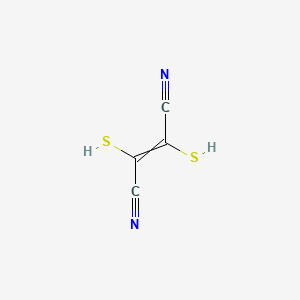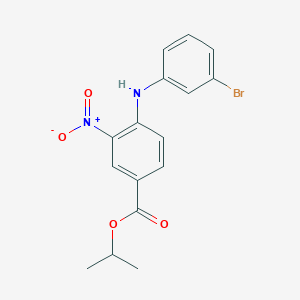
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride is a chemical compound with the molecular formula C20H34ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a phenylheptanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride typically involves the reaction of 2-phenylheptanoic acid with 3-(diethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular function and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(Diethylamino)propyl) 2-phenylbutanoate hydrochloride
- (3-(Diethylamino)propyl) 2-phenylpentanoate hydrochloride
- (3-(Diethylamino)propyl) 2-phenylhexanoate hydrochloride
Uniqueness
(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
78265-99-3 |
|---|---|
Molekularformel |
C20H34ClNO2 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
3-(diethylamino)propyl 2-phenylheptanoate;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-4-7-9-15-19(18-13-10-8-11-14-18)20(22)23-17-12-16-21(5-2)6-3;/h8,10-11,13-14,19H,4-7,9,12,15-17H2,1-3H3;1H |
InChI-Schlüssel |
UTLQFNPZWCRAIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=CC=C1)C(=O)OCCCN(CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine](/img/structure/B8373442.png)




